3-[(4-ethyl-1-naphthalenyl)carbonyl]-1H-indole-1-pentanoicacid
3-[(4-ethyl-1-naphthalenyl)carbonyl]-1H-indole-1-pentanoicacid
JWH 210 is a potent cannabimimetic alkylindole that has been identified in extracts from herbal blends. Structurally and functionally similar alkylindoles are rapidly metabolized by the liver and secreted in the urine, with 5-carboxypentyl metabolites detected in the urine. JWH 210 N-pentanoic acid metabolite is an expected metabolite of JWH 210, detectable primarily in the urine. Its biological activities have yet to be determined.
Brand Name:
Vulcanchem
CAS No.:
1427521-36-5
VCID:
VC0121305
InChI:
InChI=1S/C26H25NO3/c1-2-18-14-15-22(20-10-4-3-9-19(18)20)26(30)23-17-27(16-8-7-13-25(28)29)24-12-6-5-11-21(23)24/h3-6,9-12,14-15,17H,2,7-8,13,16H2,1H3,(H,28,29)
SMILES:
CCC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCC(=O)O
Molecular Formula:
C26H25NO3
Molecular Weight:
399.5 g/mol
3-[(4-ethyl-1-naphthalenyl)carbonyl]-1H-indole-1-pentanoicacid
CAS No.: 1427521-36-5
Cat. No.: VC0121305
Molecular Formula: C26H25NO3
Molecular Weight: 399.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | JWH 210 is a potent cannabimimetic alkylindole that has been identified in extracts from herbal blends. Structurally and functionally similar alkylindoles are rapidly metabolized by the liver and secreted in the urine, with 5-carboxypentyl metabolites detected in the urine. JWH 210 N-pentanoic acid metabolite is an expected metabolite of JWH 210, detectable primarily in the urine. Its biological activities have yet to be determined. |
|---|---|
| CAS No. | 1427521-36-5 |
| Molecular Formula | C26H25NO3 |
| Molecular Weight | 399.5 g/mol |
| IUPAC Name | 5-[3-(4-ethylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid |
| Standard InChI | InChI=1S/C26H25NO3/c1-2-18-14-15-22(20-10-4-3-9-19(18)20)26(30)23-17-27(16-8-7-13-25(28)29)24-12-6-5-11-21(23)24/h3-6,9-12,14-15,17H,2,7-8,13,16H2,1H3,(H,28,29) |
| Standard InChI Key | PKGSQKIUCYVUDF-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCC(=O)O |
| Canonical SMILES | CCC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCC(=O)O |
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